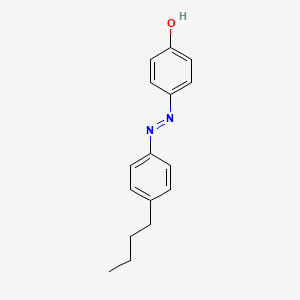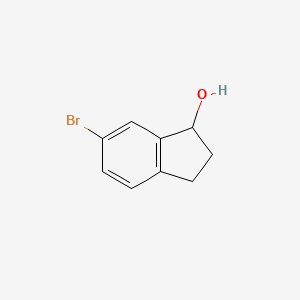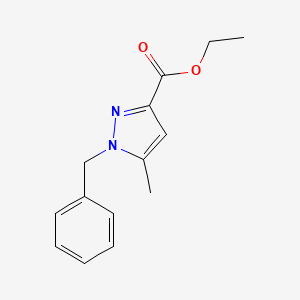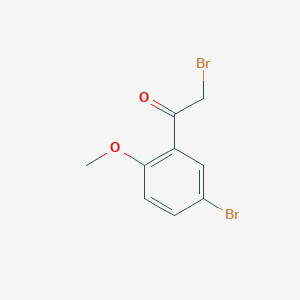
2-溴-1-(5-溴-2-甲氧基苯基)乙酮
描述
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: As a building block for the development of potential therapeutic agents.
Biological Studies: Investigating its effects on biological systems and potential as an enzyme inhibitor.
作用机制
Target of Action
The primary target of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is protein tyrosine phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they serve to regulate a variety of cellular processes including cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone acts as an inhibitor of PTPs . It binds to the active site of these enzymes, preventing them from dephosphorylating their substrate proteins. This inhibition can alter the phosphorylation state of many proteins, thereby affecting the activity of these proteins and the cellular processes they regulate .
Biochemical Pathways
These could include pathways related to cell growth, differentiation, and oncogenic transformation .
Result of Action
The molecular and cellular effects of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone’s action would depend on the specific cellular context and the proteins being affected by the inhibition of PTPs . For instance, if proteins involved in cell growth were affected, this could potentially lead to changes in cell proliferation .
生化分析
Biochemical Properties
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. For example, it may inhibit enzymes involved in the detoxification of reactive oxygen species, leading to increased oxidative stress within cells . Additionally, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone can bind to proteins involved in signal transduction pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation . By modulating these pathways, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone can induce cell death or promote cell proliferation, depending on the cellular context. Furthermore, the compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone may form covalent bonds with the active site of an enzyme, leading to its inhibition . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone has been shown to result in cumulative effects on cellular function, such as increased oxidative stress and altered gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can induce toxic or adverse effects, such as tissue damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . It is crucial to determine the appropriate dosage range for experimental studies to avoid potential toxicity and ensure reliable results.
Metabolic Pathways
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels and overall metabolic activity . For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis . Understanding the metabolic pathways influenced by 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is essential for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cell, it may interact with intracellular binding proteins that facilitate its localization to specific cellular compartments . The distribution of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . Alternatively, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone may accumulate in the nucleus, influencing gene expression and transcriptional regulation . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(5-bromo-2-methoxyphenyl)ethanone. The reaction typically involves the use of bromine in the presence of a solvent such as methylene chloride at room temperature . The reaction can also be carried out in acetic acid or acetic anhydride, yielding the desired product in varying efficiencies .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanol.
Oxidation: 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(4-dimethylamino-phenyl)ethanone
- 2-Bromo-1-(4-methylthio)phenyl)ethanone
Uniqueness
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is unique due to the presence of two bromine atoms and a methoxy group on the phenyl ring, which imparts distinct reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSYSCBZMJEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373589 | |
| Record name | 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67639-58-1 | |
| Record name | 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



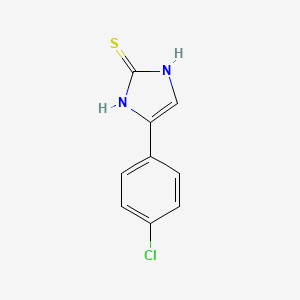
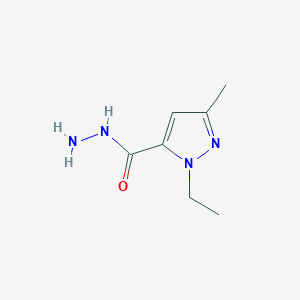

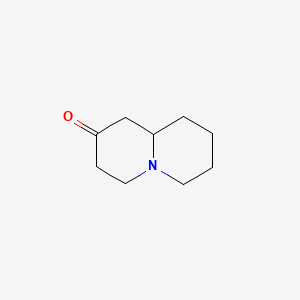
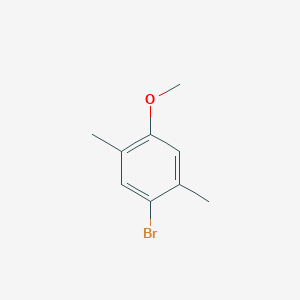
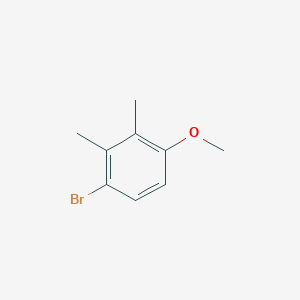
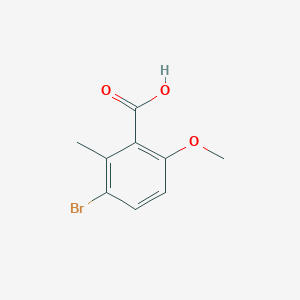
![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)

